(R)-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
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Overview
Description
®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid typically involves the introduction of trifluoromethyl groups into an amino acid backbone. One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents and catalysts. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group into the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is also a consideration in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .
Industry
In the industrial sector, ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is used in the production of agrochemicals and specialty chemicals. Its unique properties can improve the performance and efficacy of these products .
Mechanism of Action
The mechanism of action of ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid with similar trifluoromethyl groups.
Trifluoroacetic acid: Another trifluoromethyl-containing compound with different chemical properties.
Uniqueness
®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is unique due to its combination of an amino acid backbone with multiple trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H5F6NO2 |
---|---|
Molecular Weight |
225.09 g/mol |
IUPAC Name |
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)/t1-/m1/s1 |
InChI Key |
KRNSHCKTGFAMPQ-PVQJCKRUSA-N |
Isomeric SMILES |
[C@@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
Origin of Product |
United States |
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